4-Amino-4'-methoxycarbonylazobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

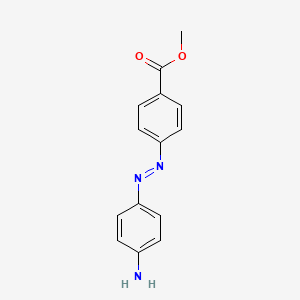

Methyl 4-[(4-aminophenyl)diazenyl]benzoate is an organic compound with the molecular formula C14H13N3O2. It is a derivative of benzoic acid and features an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-aminophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzoic acid, which is then coupled with aniline to form the azo compound. The final step involves esterification to produce the methyl ester .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-aminophenyl)diazenyl]benzoate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 4-[(4-aminophenyl)diazenyl]benzoate has a wide range of applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-aminobenzoate: Lacks the azo group, making it less versatile in dye chemistry.

4-[(4-aminophenyl)diazenyl]benzoic acid: Similar structure but different functional group, affecting its reactivity and applications.

Uniqueness

Methyl 4-[(4-aminophenyl)diazenyl]benzoate is unique due to its azo group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in dye chemistry and other applications where specific reactivity is required .

Biological Activity

4-Amino-4'-methoxycarbonylazobenzene (4-AMCAB) is an azo compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various biological systems.

4-AMCAB is characterized by its azo group, which plays a crucial role in its biological interactions. The compound's structure can be represented as follows:

This molecular composition indicates the presence of functional groups that may contribute to its reactivity and biological effects.

Pharmacological Properties

Research indicates that 4-AMCAB exhibits various pharmacological properties, including:

- Anticancer Activity : Studies have shown that 4-AMCAB can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Antimicrobial Effects : Preliminary studies suggest that 4-AMCAB possesses antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

- Mutagenicity : The compound has been associated with mutagenic effects, particularly in bladder epithelial cells, where it induces mutations at critical loci such as the TP53 gene .

Anticancer Activity

In a study conducted by Schieferstein et al. (1985), mice treated with 4-AMCAB displayed a significant increase in bladder carcinoma incidence. The study highlighted the compound's ability to cause DNA adduct formation, which is a critical step in carcinogenesis.

Mutagenicity Testing

A series of experiments demonstrated that exposure to 4-AMCAB resulted in chromosomal instability and mutations in human bladder epithelial cells. The predominant mutations were found at codons 175, 248, and 280 of the TP53 gene, which are known hotspots for cancer-related mutations .

The biological activity of 4-AMCAB can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, which can damage cellular components, including DNA, proteins, and lipids.

- DNA Adduct Formation : The formation of DNA adducts leads to mutations during DNA replication, contributing to carcinogenic processes.

- Cell Cycle Arrest : Research indicates that 4-AMCAB may induce cell cycle arrest in cancer cells, further promoting apoptosis.

Data Summary

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

methyl 4-[(4-aminophenyl)diazenyl]benzoate |

InChI |

InChI=1S/C14H13N3O2/c1-19-14(18)10-2-6-12(7-3-10)16-17-13-8-4-11(15)5-9-13/h2-9H,15H2,1H3 |

InChI Key |

VDNAERUFNMZYMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.